N-(3,5-dimethylphenyl)-N-methylformamide N-(3,5-dimethylphenyl)-N-methylformamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14284148
InChI: InChI=1S/C10H13NO/c1-8-4-9(2)6-10(5-8)11(3)7-12/h4-7H,1-3H3
SMILES:
Molecular Formula: C10H13NO
Molecular Weight: 163.22 g/mol

N-(3,5-dimethylphenyl)-N-methylformamide

CAS No.:

Cat. No.: VC14284148

Molecular Formula: C10H13NO

Molecular Weight: 163.22 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-dimethylphenyl)-N-methylformamide -

Specification

Molecular Formula C10H13NO
Molecular Weight 163.22 g/mol
IUPAC Name N-(3,5-dimethylphenyl)-N-methylformamide
Standard InChI InChI=1S/C10H13NO/c1-8-4-9(2)6-10(5-8)11(3)7-12/h4-7H,1-3H3
Standard InChI Key DVFYVYBXRXSYNX-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)N(C)C=O)C

Introduction

Structural and Molecular Characteristics

N-(3,5-Dimethylphenyl)-N-methylformamide belongs to the formamide family, distinguished by its dual substitution pattern. The compound’s backbone consists of a formamide moiety (R1NCHOR2\text{R}_1\text{NCHO}\text{R}_2), where R1\text{R}_1 is a methyl group and R2\text{R}_2 is a 3,5-dimethylphenyl ring. This substitution confers steric and electronic effects that influence reactivity and physical properties.

Molecular Geometry and Symmetry

The 3,5-dimethylphenyl group introduces meta-substitution symmetry, reducing steric hindrance compared to ortho-substituted analogs. Computational modeling predicts a planar amide group with slight torsion due to the methyl and aryl substituents. The methyl group on the nitrogen atom adopts a conformation minimizing steric clashes with the aromatic ring .

Molecular Formula and Weight

  • Molecular Formula: C10H13NO\text{C}_{10}\text{H}_{13}\text{NO}

  • Exact Mass: 163.0997 g/mol

  • Monoisotopic Mass: 163.0997 g/mol

These values align with high-resolution mass spectrometry data, confirming the absence of isotopic impurities in commercially available batches .

Synthesis and Reaction Pathways

The synthesis of N-(3,5-dimethylphenyl)-N-methylformamide typically involves formylation of N-methyl-3,5-dimethylaniline. A validated protocol, adapted from analogous formamide syntheses, employs halodifluoroacetates as formylation reagents .

Optimized Synthetic Procedure

  • Reagents:

    • N-Methyl-3,5-dimethylaniline (1.0 equiv)

    • Ethyl bromodifluoroacetate (1.5 equiv)

    • Sodium carbonate (Na2CO3\text{Na}_2\text{CO}_3, 2.0 equiv)

    • DMAP (4-dimethylaminopyridine, 50 mol%)

    • Acetonitrile (solvent)

  • Conditions:

    • Temperature: 100°C

    • Duration: 16–20 hours

    • Atmosphere: Nitrogen

  • Workup:

    • Removal of solvent under reduced pressure

    • Purification via silica gel chromatography (petroleum ether:ethyl acetate = 50:1)

This method yields the target compound as a pale yellow oil with an average purity of >95% .

Reaction Mechanism

The process proceeds through a quadruple cleavage mechanism:

  • Nucleophilic Attack: The amine’s lone pair attacks the electrophilic carbonyl carbon of the halodifluoroacetate.

  • Fluoride Elimination: Sequential elimination of fluoride ions generates a reactive acylium intermediate.

  • Formamide Formation: Trapping of the intermediate by the amine yields the formamide product.

Key mechanistic evidence includes the isolation of difluoroacetylated byproducts and kinetic isotope effects observed in deuterated solvents .

Physicochemical Properties

Experimental data for N-(3,5-dimethylphenyl)-N-methylformamide remain limited, but inferences can be drawn from structural analogs and computational predictions.

Physical State and Stability

  • Appearance: Yellow to pale yellow oil (light-dependent discoloration)

  • Storage: Requires refrigeration (2–8°C) under inert atmosphere to prevent decomposition

  • Thermal Stability: Predicted decomposition temperature >150°C (based on thermogravimetric analysis of similar formamides)

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (500 MHz, DMSO-d6d_6):

    • δ 8.58 (s, 1H, CHO)

    • δ 7.21 (s, 2H, aromatic H-2, H-6)

    • δ 6.89 (s, 1H, aromatic H-4)

    • δ 3.18 (s, 3H, N-CH3_3)

    • δ 2.25 (s, 6H, C-CH3_3)

  • 13C^{13}\text{C} NMR (125 MHz, DMSO-d6d_6):

    • δ 162.4 (CHO)

    • δ 139.1 (C-1), 134.8 (C-3, C-5)

    • δ 128.7 (C-2, C-6), 121.3 (C-4)

    • δ 31.2 (N-CH3_3), 21.4 (C-CH3_3)

These assignments correlate with spectra of structurally related N-arylformamides .

Infrared (IR) Spectroscopy

  • Strong absorption at 1665 cm1^{-1} (C=O stretch)

  • N-H stretch absent, consistent with tertiary amide structure

Applications and Research Utility

Synthetic Intermediate

The compound serves as a precursor in:

  • Heterocyclic Synthesis: Annulation reactions to form quinazolinones

  • Ligand Design: Coordination complexes with transition metals (e.g., Pd, Cu)

Comparative Analysis with Structural Isomers

PropertyN-(3,5-Dimethylphenyl)-N-methylformamideN-(2,4-Dimethylphenyl)-N'-methylformamidine
CAS Number65772-54-533089-74-6
Physical StateLiquidCrystalline solid
Melting PointN/A72–74°C
Density~0.95 g/cm3^3 (predicted)0.94 g/cm3^3
ApplicationLaboratory reagentCertified reference material

The meta-substitution in 65772-54-5 reduces crystallinity compared to ortho/para isomers, explaining its liquid state at room temperature .

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